2,5-Dichloro-1-methyl-3-nitrobenzene
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Overview
Description
2,5-Dichloro-1-methyl-3-nitrobenzene is a chemical compound that is used as a reagent in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents . It is also used in the synthesis of lysophosphatidic acid acyltransferase-β inhibitors .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Molecular Structure Analysis
The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, according to the following stoichiometry, is 67.4kcal mol − 1 . Advantage is taken of the considerable energies and rapid rates of reactions such as this in the commercial use of nitro compounds as explosives .Physical and Chemical Properties Analysis
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm − 1 and 1375cm − 1, whereas the corresponding bands in the spectra of aromatic nitro compounds occur at slightly lower frequencies .Mechanism of Action
Safety and Hazards
2,5-Dichloro-1-methyl-3-nitrobenzene is harmful if swallowed . It is toxic in contact with skin . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
2,5-dichloro-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGQODQPCMNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277636 |
Source
|
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807182-52-0 |
Source
|
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807182-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,5-dichloro-1-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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